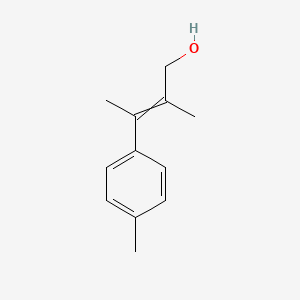
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol is an organic compound with the molecular formula C₁₂H₁₆O. It is a derivative of butenol and features a methylphenyl group, making it a significant compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol can be synthesized through the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This method involves the formation of a homoallylic alcohol derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of Grignard reagents and catalytic hydrogenation .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a ketone or aldehyde.
Reduction: Reduces the double bond to form saturated alcohol.
Substitution: Involves replacing the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as thionyl chloride (SOCl₂) for converting alcohols to chlorides.
Major Products
Oxidation: Forms ketones or aldehydes.
Reduction: Forms saturated alcohols.
Substitution: Forms alkyl halides.
Aplicaciones Científicas De Investigación
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(4-methylphenyl)but-2-en-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl and methylphenyl groups.
Pathways: Involves oxidative and reductive pathways that modify the compound’s structure and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-buten-1-ol: A similar compound with a simpler structure, lacking the methylphenyl group.
2-Methyl-3-buten-2-ol: Another related compound with a different position of the double bond.
2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol: A compound with an additional alkyne group, offering different reactivity.
Uniqueness
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol is unique due to its combination of a butenol backbone with a methylphenyl group, providing distinct chemical and physical properties that make it valuable in various applications .
Propiedades
Número CAS |
141972-48-7 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-methyl-3-(4-methylphenyl)but-2-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h4-7,13H,8H2,1-3H3 |
Clave InChI |
FUNSDMHTKMPIAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=C(C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B12526046.png)
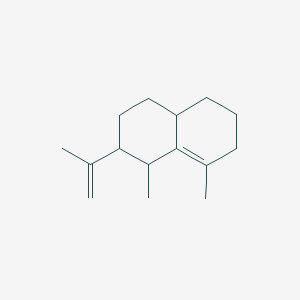
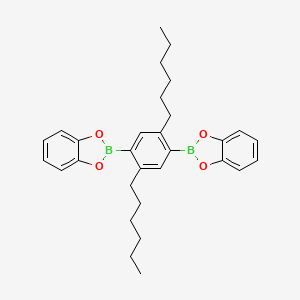
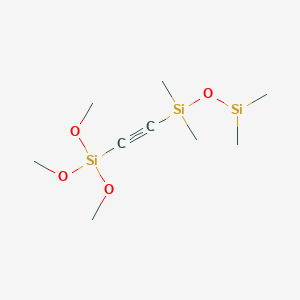
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
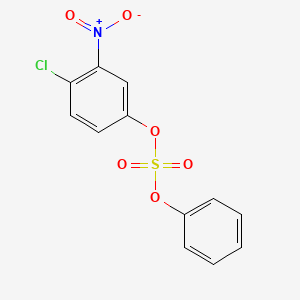
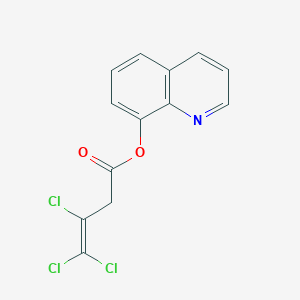

![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)
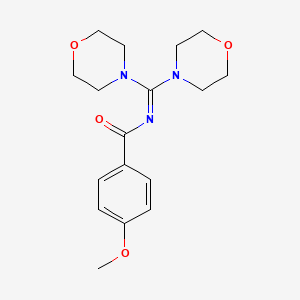
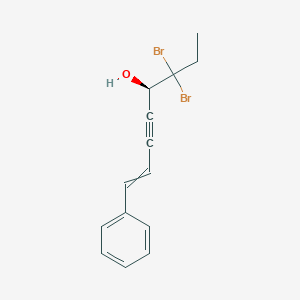
![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)
![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
